molecular formula C18H20N4O3 B2619065 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide CAS No. 491867-85-7

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide

Cat. No.: B2619065
CAS No.: 491867-85-7
M. Wt: 340.383
InChI Key: MUBKMCAAHPLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring, a pyridyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the attachment of the pyridyl and piperazine groups. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde as a starting material, which undergoes condensation reactions with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[d][1,3]dioxole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine

Uniqueness

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-14-4-5-15-16(11-14)25-13-24-15)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKMCAAHPLSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.